molecular formula C18H19FN2O5S B2940147 N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 896314-11-7

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2940147
CAS No.: 896314-11-7
M. Wt: 394.42
InChI Key: ZOXIJTDLCAJYJD-UHFFFAOYSA-N
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Description

N-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a pyrrolidinone core substituted with a 3-fluorophenyl group and a 2,5-dimethoxybenzenesulfonamide moiety. The sulfonamide group (–SO₂NH–) is a critical pharmacophore, often associated with enzyme inhibition or receptor binding in medicinal and agrochemical applications .

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-25-15-6-7-16(26-2)17(10-15)27(23,24)20-13-9-18(22)21(11-13)14-5-3-4-12(19)8-14/h3-8,10,13,20H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXIJTDLCAJYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a pyrrolidinone ring, a fluorophenyl group, and a sulfonamide moiety, contributing to its distinctive properties. Its molecular formula is C18H17FN2O2SC_{18}H_{17}FN_2O_2S, with a molecular weight of approximately 348.4 g/mol. The IUPAC name reflects its complex structure and functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific kinases or proteases by binding to their active sites, thereby blocking substrate access and preventing subsequent phosphorylation or cleavage events.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing downstream signaling pathways that regulate various physiological processes.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
AnticancerExhibits potential cytotoxic effects against various cancer cell lines through apoptosis induction.
AntimicrobialShows activity against certain bacterial strains, suggesting potential as an antibiotic agent.
Anti-inflammatoryMay reduce inflammation by inhibiting specific cytokine production or signaling pathways.
Neurological EffectsInvestigated for neuroprotective properties in models of neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies demonstrated that the compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM. This effect was associated with increased apoptosis markers such as caspase-3 activation.
  • Antimicrobial Properties : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity.
  • Anti-inflammatory Effects : Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6), suggesting its potential use in inflammatory conditions.

Comparative Analysis

When compared to similar compounds within its class, this compound exhibits enhanced selectivity for certain targets due to the presence of the fluorophenyl group. This modification can improve binding affinity and bioavailability.

Compound IC50 (µM) Target Activity
This compound15Anticancer
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)20Anticancer
N-[1-(3-fluorophenyl)-5-hydroxypyrrolidin]30Antimicrobial

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Substituents/Functional Groups Key Features
Target Compound Pyrrolidinone 3-Fluorophenyl, 2,5-dimethoxybenzenesulfonamide Rigid lactam ring; fluorine enhances lipophilicity; methoxy groups improve solubility
Flumetsulam (N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) Triazolo-pyrimidine 2,6-Difluorophenyl, methyl group Broad-spectrum herbicide; triazole-pyrimidine core enables ALS enzyme inhibition
Oxadixyl (N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinone 2,6-Dimethylphenyl, methoxyacetamide Fungicide; oxazolidinone moiety disrupts fungal RNA synthesis
Triaziflam (N-(2-(3,5-Dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine) Triazine 3,5-Dimethylphenoxy, fluoro-isopropyl Herbicide; triazine core targets plant photosynthesis
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl Pyrazole core with electron-withdrawing groups; potential pesticidal activity

Key Observations

Core Scaffold Diversity: The target compound’s pyrrolidinone ring distinguishes it from triazolo-pyrimidine (flumetsulam), oxazolidinone (oxadixyl), and triazine (triaziflam) cores. Pyrrolidinones are less common in agrochemicals but are explored for their metabolic stability . Pyrazole derivatives (e.g., ) share conformational rigidity but differ in electronic properties due to sulfur and halogen substituents .

Substituent Effects: Fluorine Position: The 3-fluorophenyl group in the target compound vs. Methoxy vs. Methyl Groups: The 2,5-dimethoxybenzenesulfonamide in the target compound offers enhanced solubility compared to methyl or chloro substituents in analogues .

Functional Group Synergy :

  • The sulfonamide group in all compounds is critical for hydrogen bonding with biological targets. However, flanking groups (e.g., methoxy in the target compound, trifluoromethyl in pyrazole derivatives) modulate potency and selectivity .

Research Findings and Implications

While direct pharmacological or agrochemical data for the target compound is absent in the provided evidence, structural comparisons suggest:

  • Agrochemical Potential: The fluorine and methoxy groups align with features of herbicides (flumetsulam) and fungicides (oxadixyl), hinting at possible utility in plant protection .
  • Drug Discovery: Pyrrolidinones are explored in medicinal chemistry for kinase inhibition; the sulfonamide moiety could synergize with this activity .
  • Synthetic Challenges : The 3-fluorophenyl substitution may complicate regioselective synthesis compared to 2,6-difluorophenyl analogues .

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